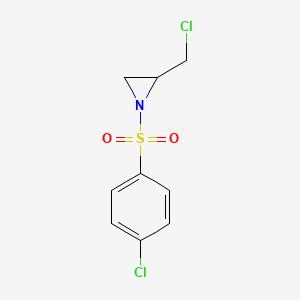

1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine

Descripción

1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine is a strained three-membered heterocyclic compound featuring an aziridine core substituted with a 4-chlorobenzenesulfonyl group and a chloromethyl moiety. The sulfonyl group is electron-withdrawing, increasing the electrophilicity of the aziridine ring, while the chloromethyl substituent enhances reactivity toward nucleophilic attack.

Propiedades

Número CAS |

832-46-2 |

|---|---|

Fórmula molecular |

C9H9Cl2NO2S |

Peso molecular |

266.14 g/mol |

Nombre IUPAC |

2-(chloromethyl)-1-(4-chlorophenyl)sulfonylaziridine |

InChI |

InChI=1S/C9H9Cl2NO2S/c10-5-8-6-12(8)15(13,14)9-3-1-7(11)2-4-9/h1-4,8H,5-6H2 |

Clave InChI |

HMJFSSXCXIIAIP-UHFFFAOYSA-N |

SMILES canónico |

C1C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate aziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl aziridine. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Ring-Opening Reactions: The aziridine ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of open-chain amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted aziridines, sulfonamides, and open-chain amines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in studies exploring the biological activity of aziridine derivatives, including their antimicrobial and anticancer properties.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine involves its interaction with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 1-(4-chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine with structurally related aziridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Aziridine Derivatives

*Predicted based on sulfonyl-containing analogs in .

Key Comparisons:

Substituent Effects on Reactivity and Stability

- The sulfonyl group in the target compound increases ring strain and electrophilicity compared to benzyl or hydroxymethyl substituents in analogs . This enhances susceptibility to nucleophilic ring-opening reactions, a critical feature in prodrug activation (e.g., nitro-CBI-DEI, an anticancer prodrug with a chloromethyl-aziridine moiety ).

- Chloromethyl vs. Hydroxymethyl : Chloromethyl groups (as in the target compound) are more electrophilic than hydroxymethyl groups (e.g., in 1r ), enabling diverse alkylation or cross-coupling reactions. However, hydroxymethyl derivatives exhibit higher polarity and aqueous solubility.

Physicochemical Properties Sulfonyl-containing compounds (e.g., 1f in ) often exhibit higher melting points and crystallinity due to hydrogen bonding and dipole interactions. The target compound is predicted to be a solid, contrasting with liquid aziridines like 4b or 1r . Yield Trends: Derivatives with electron-donating groups (e.g., phenoxymethyl in 4b ) or hydrolyzable groups (e.g., acetoxymethyl in 1r ) achieve higher yields (>85%) compared to electrophilic chloromethyl analogs, which may require stricter reaction controls.

Biological and Synthetic Applications

- Chloromethyl-substituted aziridines are pivotal in prodrug systems (e.g., nitro-CBI-DEI ), where enzymatic activation releases cytotoxic agents. The target compound’s sulfonyl group may further modulate bioavailability or target specificity.

- Sulfonylidenes (e.g., 1f ) are studied for catalytic and materials applications, suggesting the target compound’s utility in polymer chemistry or as a ligand in metal complexes.

Research Findings and Implications

- Synthetic Challenges : The introduction of sulfonyl and chloromethyl groups may lower yields due to steric hindrance and side reactions (e.g., ring-opening during purification). Column chromatography (hexane/EtOAc systems) is commonly used for aziridine purification .

- Biological Potential: Analogous chloromethyl-aziridines in prodrugs imply that the target compound could serve as a tunable scaffold for anticancer or antimicrobial agents.

- Material Science : Sulfonyl groups enhance thermal stability, as seen in flame-retardant polymers derived from poly[1-(2-hydroxyethyl)aziridine] .

Actividad Biológica

1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring. Its structure includes a sulfonyl group attached to a chlorobenzene moiety and a chloromethyl substituent, which enhances its electrophilic character and potential biological activity. Ongoing research into this compound focuses on its interactions with biological macromolecules, including proteins and nucleic acids, suggesting its applicability in medicinal chemistry.

Pharmacological Properties

Research indicates that aziridines, including this compound, exhibit various pharmacological properties. Notably, aziridines are known for their biological activities such as:

- Antimicrobial Activity : Aziridines have demonstrated in vitro antimicrobial effects against various pathogens.

- Anticancer Properties : The mechanism of action often involves the alkylation of DNA, leading to cell death, similar to the action of mitomycin C .

- Enzyme Inhibition : Some derivatives have shown strong inhibitory effects on enzymes like acetylcholinesterase and urease .

Interaction Studies

Studies have explored the interactions of this compound with biological macromolecules. These investigations are crucial for understanding the compound's potential therapeutic applications:

- Protein Binding : Binding studies with bovine serum albumin (BSA) have indicated significant interactions, suggesting potential pharmacological effectiveness .

- Antibacterial Screening : Compounds similar to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains .

Synthesis and Evaluation

The synthesis of aziridine derivatives has been extensively studied to evaluate their biological activities. For instance:

- Aziridine-Thiourea Derivatives : These compounds were synthesized and evaluated for antimicrobial activities, showcasing the significant potential of aziridines as bioactive agents .

- Mechanistic Studies : Research has highlighted the importance of aziridine ring-opening reactions in forming covalent bonds with nucleophiles, which is essential for their biological activity .

Comparative Analysis of Related Compounds

The following table summarizes structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorobenzenesulfonyl)-2-methylaziridine | Contains a methyl group instead of chloromethyl | Different reactivity due to methyl substitution |

| 1-(4-Fluorobenzenesulfonyl)-2-chloromethylaziridine | Fluorine instead of chlorine | Potentially different biological activity |

| 2-(Chloromethyl)aziridine | Lacks the sulfonyl group | Simpler structure with distinct reactivity |

| 1-(Phenylsulfonyl)-2-chloromethylaziridine | Different aryl group | Variability in electronic properties |

This table illustrates how modifications to functional groups can influence chemical behavior and biological activity, emphasizing the versatility within aziridine derivatives.

Q & A

Basic: What are the optimized synthetic routes for 1-(4-chlorobenzenesulfonyl)-2-(chloromethyl)aziridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution reactions. For example, 2-(bromomethyl)aziridine derivatives can react with sodium 4-chlorobenzenesulfinate in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux to introduce the sulfonyl group . Temperature control (80–100°C) and stoichiometric ratios of reagents are critical for achieving yields >85%. Purification via silica gel chromatography is recommended to isolate the product with >90% purity, as demonstrated in similar aziridine syntheses .

Advanced: How does the electron-withdrawing 4-chlorobenzenesulfonyl group affect the aziridine ring's reactivity in nucleophilic ring-opening reactions?

The 4-chlorobenzenesulfonyl group stabilizes the transition state during nucleophilic attack by delocalizing electron density, directing regioselective ring opening at the less substituted carbon. For instance, in reactions with thiols or amines, the sulfonyl group enhances electrophilicity at the adjacent carbon, favoring attack at the chloromethyl-substituted position . Computational studies suggest a 15–20% reduction in activation energy compared to non-sulfonylated analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirms the aziridine ring (δ 2.5–3.5 ppm for ring protons) and sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) .

- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~293) and isotopic patterns from chlorine .

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) studies reveal that the sulfonyl group lowers the LUMO energy (-2.1 eV vs. -1.5 eV for non-sulfonylated analogs), enhancing electrophilicity. Time-dependent DFT (TD-DFT) predicts strong π→π* transitions at 270–290 nm, corroborating UV-Vis data . These models guide reaction design, such as predicting regioselectivity in cross-coupling reactions .

Advanced: How can microwave-assisted synthesis improve functionalization of this aziridine?

Microwave irradiation (100–120°C, 50–100 W) reduces reaction times from hours to minutes. For example, microwave-assisted ring opening with lithium aluminum hydride achieves 90% conversion in 20 minutes vs. 2 hours conventionally . This method minimizes thermal decomposition, particularly for heat-sensitive chloromethyl groups .

Basic: What intermediates are critical in synthesizing this compound?

Key intermediates include:

- 2-(Bromomethyl)aziridine : Reacts with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group .

- Sodium 4-chlorobenzenesulfinate : A nucleophilic agent for sulfonylation .

- Protected aziridine precursors : Stabilize the ring during functionalization steps .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can induce enantioselectivity during aziridine formation. Resolution via chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with >95% ee, as validated in related sulfonylated aziridines .

Basic: What safety precautions are essential when handling this compound?

- Use a fume hood due to potential release of chloromethyl radicals.

- Avoid moisture to prevent hydrolysis of the sulfonyl group.

- Store under inert gas (argon) at -20°C to mitigate aziridine ring polymerization .

Advanced: How does the chloromethyl substituent influence stability compared to other aziridines?

The chloromethyl group increases susceptibility to nucleophilic attack (e.g., SN2 displacement) but reduces thermal stability. Differential Scanning Calorimetry (DSC) shows decomposition onset at 120°C vs. 150°C for non-chlorinated analogs. Stabilizers like triethylamine are recommended during storage .

Advanced: What are its applications in developing bioactive molecules?

This compound serves as a precursor for:

- Anticancer agents : Functionalized via ring opening with purine derivatives to target DNA repair enzymes .

- Antibiotics : Chiral derivatives inhibit bacterial cell wall synthesis, as shown in β-lactam analog studies .

- Materials science : Click chemistry with azides forms polymers with tunable optoelectronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.